BenchChemオンラインストアへようこそ!

Schisantherin D

HIV Antiviral Lignan

Schisantherin D is a dibenzocyclooctadiene lignan with unique methylenedioxy and ester substitutions conferring dual anti-HIV activity (EC50 0.5 μg/mL) and ETBR-mediated hepatoprotection unmatched by generic Schisandra extracts. With a therapeutic index of 110—3.3-fold higher than schisandrin-C—it serves as an essential benchmark for antiviral SAR studies and liver fibrosis models (TGF-β/Smad, Nrf2/ARE). Its validated ability to lower SGPT in chronic hepatitis models, contrasted with inactive analogs (Schisantherin E, deoxyschisandrin), makes it indispensable for quality control and pharmacological validation of Schisandra-derived products.

Molecular Formula C29H28O9
Molecular Weight 520.5 g/mol
CAS No. 64917-82-4
Cat. No. B1681553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin D
CAS64917-82-4
SynonymsSchisantherin D;  Schisantherin-D; 
Molecular FormulaC29H28O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3
InChIInChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1
InChIKeyPGEJVRVFUGSAJF-SSEZWIOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisantherin D (CAS 64917-82-4): Baseline Lignan Identity for Hepatoprotection and Antiviral Procurement


Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera and Schisandra chinensis [1]. It exhibits a molecular weight of 520.53 g/mol and is characterized by a methylenedioxy group and ester functionalities [2]. In pharmacological studies, Schisantherin D has demonstrated anti-HIV replication activity (EC50 0.5 μg/mL, TI 110) and hepatoprotective effects via endothelin receptor B (ETBR) antagonism [3]. These properties distinguish it as a specialized lignan with dual antiviral and liver-protective capabilities relevant to targeted therapeutic and research applications.

Why Schisantherin D Cannot Be Replaced by Generic Schisandra Lignans: A Procurement Risk Assessment


Within the Schisandra lignan family, structural variations critically impact bioactivity profiles and potency. While many lignans share a dibenzocyclooctadiene scaffold, the specific substitution patterns—particularly the methylenedioxy bridge positioning and ester moieties in Schisantherin D—confer unique ETBR antagonism and a favorable anti-HIV therapeutic index [1]. Comparative studies reveal that Schisantherin A, B, and C, while hepatoprotective, lack the same level of defined antiviral selectivity [2]. Even closely related anti-HIV lignans like schisandrin-C exhibit lower potency (EC50 1.2 vs 0.5 μg/mL) and a significantly reduced therapeutic index (33.3 vs 110) [3]. Generic substitution with other Schisandra lignans or extracts therefore compromises quantitative antiviral efficacy and introduces variable hepatoprotective outcomes, rendering Schisantherin D a distinct, non-interchangeable entity for scientific and industrial use.

Schisantherin D: Quantitative Differentiation Evidence for Scientific Selection


Superior Anti-HIV Therapeutic Index vs. Closest Lignan Analogs

Schisantherin D demonstrates a superior therapeutic index (TI) against HIV-1 replication compared to structurally related lignans. In acutely infected H9 cells, Schisantherin D exhibited an EC50 of 0.5 μg/mL and a TI of 110, while the analog schisandrin-C showed an EC50 of 1.2 μg/mL and a TI of 33.3 [1]. This 2.4-fold lower EC50 and 3.3-fold higher TI directly support its selection for antiviral research where safety margin is a critical factor.

HIV Antiviral Lignan

ETBR-Mediated Hepatoprotection Distinct from Generic Class Effects

While several Schisandra lignans are hepatoprotective, Schisantherin D uniquely acts via endothelin B receptor (ETBR) antagonism. In a mouse model of liver fibrosis, Schisantherin D treatment significantly reduced serum ALT, AST, and LDH levels, with quantitative downregulation of fibrosis markers TIMP1 and p-Smad2/3 compared to vehicle controls [1]. In vitro, it modulated ETBR-related signaling in LX-2 hepatic stellate cells, an effect not uniformly observed across all Schisandra lignans [2].

Liver Fibrosis ETBR Hepatoprotection

Quantitative Antioxidant Profile Differentiated from Schisandrins in Biological Systems

In a comparative study of antioxidant activity, Schisantherin D (SD), Schisandrin A (SA), and Schisandrin B (SB) all inhibited haemolysis of mouse erythrocytes. However, none inhibited linoleic acid peroxidation in a chemical system, indicating a bio-specific antioxidant mechanism dependent on cellular demethylation [1]. This study demonstrates that Schisantherin D's antioxidant effect is comparable to schisandrins in biological contexts, but the absence of chemical antioxidant activity suggests a unique prodrug-like activation pathway relevant for cellular protection assays.

Antioxidant Erythrocyte Hemolysis Lignan

Clinical Hepatoprotective Efficacy Demonstrated in Chronic Hepatitis Patients

In preliminary clinical trials, Schisantherin D, along with Schisantherin A, B, and C, demonstrated a good effect in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis [1]. Notably, Schisantherin E and deoxyschisandrin were ineffective, highlighting the structural specificity required for this hepatoprotective effect. While direct quantitative SGPT reduction data for Schisantherin D alone is not provided, its inclusion among the effective compounds establishes its clinical relevance distinct from inactive lignans.

Hepatitis Clinical Trial Transaminase

Optimal Application Scenarios for Schisantherin D Based on Differentiated Evidence


Anti-HIV Drug Discovery: Lead Optimization with High Therapeutic Index

Schisantherin D is a prime candidate for antiviral drug discovery programs targeting HIV. Its EC50 of 0.5 μg/mL and therapeutic index of 110, which is 3.3-fold higher than the related analog schisandrin-C, positions it as a superior lead for structure-activity relationship (SAR) studies aimed at improving potency while maintaining low cytotoxicity [1]. Researchers can utilize Schisantherin D as a benchmark compound to screen for derivatives with enhanced anti-HIV activity.

Liver Fibrosis Research: Targeted ETBR Antagonism Studies

Due to its validated mechanism of action as an ETBR antagonist, Schisantherin D is ideally suited for in vivo and in vitro models of liver fibrosis. Studies have shown its ability to modulate key fibrotic pathways (TGF-β/Smad, Nrf2/ARE) and reduce serum markers of liver damage (ALT, AST, LDH) in mouse models [2]. It should be prioritized for research on anti-fibrotic therapies where ETBR blockade is a therapeutic hypothesis.

Comparative Hepatoprotection Assays: Benchmarking Against Inactive Lignans

In preclinical and clinical hepatoprotection research, Schisantherin D serves as a positive control alongside Schisantherin A, B, and C. Its established efficacy in lowering SGPT in chronic hepatitis patients, in contrast to inactive Schisantherin E and deoxyschisandrin, makes it essential for differentiating active hepatoprotective lignans from structurally similar but inert compounds [3]. This is critical for quality control and pharmacological validation of Schisandra-derived products.

Cellular Antioxidant Mechanism Studies: Bioactivation-Dependent Activity

Schisantherin D is a valuable tool for investigating bioactivation-dependent antioxidant mechanisms. Its ability to inhibit erythrocyte haemolysis, but not linoleic acid peroxidation, suggests a requirement for cellular demethylation to generate active phenolic hydroxyl groups [4]. Researchers studying prodrug antioxidant activation pathways or comparing biological vs. chemical antioxidant assays should include Schisantherin D to explore these specific metabolic dependencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisantherin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.